1-Phenylethanol-1,2-13C2

Catalog No.
S1938338
CAS No.
285138-87-6
M.F
C8H10O
M. Wt
124.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethanol-1,2-13C2

CAS Number

285138-87-6

Product Name

1-Phenylethanol-1,2-13C2

IUPAC Name

1-phenyl(1,2-13C2)ethanol

Molecular Formula

C8H10O

Molecular Weight

124.15 g/mol

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1

InChI Key

WAPNOHKVXSQRPX-SPBYTNOZSA-N

SMILES

CC(C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)O

Isomeric SMILES

[13CH3][13CH](C1=CC=CC=C1)O

Carbon-13 is a stable isotope of carbon, meaning it does not undergo radioactive decay. There are several reasons why researchers might use 1-Phenylethanol-1,2-13C2 in scientific investigations:

  • Metabolic studies

    1-Phenylethanol is a naturally occurring compound found in many plants and fruits. By tracing the fate of ¹³C-labeled 1-phenylethanol in an organism, researchers can investigate its metabolism and biochemical pathways [].

  • Nuclear magnetic resonance (NMR) spectroscopy

    ¹³C NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. The presence of ¹³C isotopes in 1-Phenylethanol-1,2-13C2 can simplify the NMR spectrum, making it easier to identify and characterize the molecule [].

  • Internal standard for mass spectrometry

    In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. The measured mass of the internal standard is used to calibrate the mass spectrometer and ensure the accuracy of the measurements for other components in the sample. 1-Phenylethanol-1,2-13C2 can be used as an internal standard for mass spectrometry experiments involving 1-phenylethanol [].

1-Phenylethanol-1,2-13C2 is an isotopically labeled derivative of 1-phenylethanol. It is a molecule with the aromatic group (phenyl) attached to an ethanol chain, where the two carbon atoms at positions 1 and 2 are enriched with the isotope carbon-13 (¹³C). This compound finds application primarily in scientific research, particularly in the field of metabolomics and metabolic flux analysis [].


Molecular Structure Analysis

The key features of 1-Phenylethanol-1,2-13C2's structure include:

  • A six-membered carbon ring (benzene) with alternating single and double bonds, representing the phenyl group [].
  • An ethyl chain (CH2-CH3) attached to the phenyl group at the first carbon position.
  • A hydroxyl group (OH) attached to the second carbon of the ethyl chain, making it an alcohol [].
  • The enrichment of ¹³C at the first and second carbon positions. This enrichment allows researchers to trace the molecule's pathway in metabolic processes [].

Chemical Reactions Analysis

  • Esterification: Reaction with carboxylic acids to form esters, which are fragrant compounds found in many fruits and flowers [].
  • Oxidation: Conversion to phenylacetaldehyde by enzymes or oxidizing agents [].
  • Reduction: Conversion to phenylethylamine, a neuromodulator, by enzymes [].

The presence of ¹³C in 1-Phenylethanol-1,2-13C2 allows researchers to track these pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy [].


Physical And Chemical Properties Analysis

  • Melting point: 25 °C []
  • Boiling point: 219 °C []
  • Solubility: Soluble in water, ethanol, and other organic solvents []

1-Phenylethanol-1,2-13C2 itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. When introduced into a biological system, it follows the same metabolic pathways as the unlabeled 1-phenylethanol. By tracking the ¹³C enrichment using NMR, researchers can gain insights into various cellular processes, including:

  • Metabolic flux analysis: Measuring the rates of specific reactions within a metabolic pathway [].
  • Pathway identification: Determining the route a particular molecule takes through a series of biochemical reactions [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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